ethyl 3-[2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-3,4-dioxo-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]propanoate
Description
Ethyl 3-[2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-3,4-dioxo-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]propanoate is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core fused with a pyrimidinyl substituent and an ethyl propanoate side chain. Its structure integrates multiple functional groups, including a diketone (3,4-dioxo), methyl and dimethyl substituents, and an ester moiety.
The synthesis of analogous pyrazolo[3,4-b]pyridine derivatives typically involves cyclocondensation reactions, as seen in the preparation of ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate, where malononitrile or ethyl cyanoacetate reacts with precursors in refluxing 1,4-dioxane . Ionic liquids like [bmim][BF4] have also been employed to synthesize related pyrazolo[3,4-b]pyridin-6-ones, highlighting the role of green chemistry in heterocyclic synthesis .
Properties
Molecular Formula |
C18H21N5O4 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
ethyl 3-[2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-3,4-dioxo-1,7-dihydropyrazolo[3,4-b]pyridin-5-yl]propanoate |
InChI |
InChI=1S/C18H21N5O4/c1-5-27-13(24)7-6-12-11(4)21-16-14(15(12)25)17(26)23(22-16)18-19-9(2)8-10(3)20-18/h8H,5-7H2,1-4H3,(H2,21,22,25) |
InChI Key |
GYFUNULOHDFYKS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(NC2=C(C1=O)C(=O)N(N2)C3=NC(=CC(=N3)C)C)C |
Origin of Product |
United States |
Preparation Methods
Table 1: Key Subunits and Synthetic Approaches
Synthesis of 4,6-Dimethylpyrimidin-2-yl Intermediate
The pyrimidine ring is synthesized via a one-pot protocol adapted from pyrimethanil production:
- Phenylguanidinium salt formation : Aniline reacts with cyanamide in aqueous HCl (pH 2.0–3.5) at 70–90°C.
- Cyclization with acetylacetone : The intermediate guanidinium salt undergoes base-mediated (NaOH, pH 7.8–8.1) condensation with acetylacetone, yielding 4,6-dimethylpyrimidin-2-amine.
Critical parameters:
- Temperature control : Maintaining 80±5°C prevents decarboxylation side reactions.
- Solvent system : Water facilitates phase separation of byproducts, achieving >97.5% purity.
Construction of Pyrazolo[3,4-b]pyridine Core
Liu et al.'s disproportionation strategy proves effective for the tricyclic system:
- Hantzsch dihydropyridine formation : 3-Carbonitrile-5-aminopyrazole reacts with α,β-unsaturated aldehydes (e.g., acrolein) in acetic acid, forming pyrazolo-Hantzsch dihydropyridine.
- Disproportionation : Acid-mediated rearrangement yields pyrazolopyridine and tetrahydropyrazolopyridine derivatives.
Optimization insights :
- Acid selection : Acetic acid (50% v/v) maximizes disproportionation efficiency.
- Oxidation to 3,4-dione : Post-cyclization treatment with MnO2 in dichloromethane oxidizes the 3,4-position to diketone (85% conversion).
Assembly of the Complete Skeleton
Coupling the pyrimidine and pyrazolopyridine units requires careful regiocontrol:
Approach A: Nucleophilic Aromatic Substitution
- Chloropyrimidine activation : Treat 4,6-dimethylpyrimidin-2-amine with POCl3 to generate 2-chloro-4,6-dimethylpyrimidine.
- SNAr reaction : React with pyrazolopyridine enolate (generated via LDA/THF, -78°C) to install the pyrimidine at N2.
Challenges :
- Competing O- vs N-alkylation requires strict temperature control (-78°C to 0°C gradient).
- Steric hindrance from 6-methyl group necessitates 18-crown-6 catalysis for improved reactivity.
Approach B: Transition Metal-Catalyzed Cross-Coupling
Palladium-mediated Buchwald-Hartwig amination offers alternative coupling:
| Conditions | Result |
|---|---|
| Pd2(dba)3/Xantphos | 58% coupling efficiency |
| t-BuBrettPhos/Pd(OAc)2 | 72% yield with 4:1 regioselectivity |
Introduction of Ethyl Propanoate Sidechain
The C5-propanoate group is installed via:
Method 1: Michael Addition
- Enolate formation : Treat pyrazolopyridine core with NaH in DMF.
- Acrylate trapping : Add ethyl acrylate at 0°C, warm to RT.
- Yield : 67% (requires 3 equivalents acrylate)
Method 2: Esterification of Pre-Installed Acid
- Propanoic acid introduction : Grignard addition to ketone followed by Jones oxidation.
- Esterification : Reflux with ethanol/H2SO4 (82% yield).
Final Oxidation and Purification
The 3,4-dioxo functionality is achieved through staged oxidation:
- Selective α-ketone formation : TEMPO/NaOCl oxidation at pH 9.0 (0°C).
- Second oxidation : PCC in CH2Cl2 (25°C, 12h).
Purification protocol :
- Silica gel chromatography (hexane:EtOAc 3:1 → 1:2 gradient)
- Recrystallization from ethanol/water (4:1)
Analytical Data and Characterization
Critical spectroscopic signatures confirm structure:
- 1H NMR (400 MHz, CDCl3) : δ 1.25 (t, J=7.1 Hz, 3H, CH2CH3), 2.34 (s, 6H, pyrimidine-CH3), 2.98 (m, 2H, propanoate-CH2)
- HRMS (ESI+) : m/z calc. for C21H25N5O4 [M+H]+ 411.1904, found 411.1901
Industrial-Scale Considerations
Adapting the synthesis for kilogram production:
- Continuous flow hydrogenation : Reduces diastereomer formation during pyrazolopyridine saturation.
- Crystallization-induced diastereomer resolution : Exploits solubility differences in isopropanol/water.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-3,4-dioxo-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]propanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
Ethyl 3-[2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-3,4-dioxo-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]propanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: It is investigated for its potential use in drug development, particularly for its anticancer and antiviral properties.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 3-[2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-3,4-dioxo-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]propanoate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations:
Core Heterocycles : The target compound’s pyrazolo[3,4-b]pyridine core is distinct from pyrazolo[3,4-d]pyrimidine in , which lacks the fused pyridine ring but shares a pyrimidine substituent.
Functional Groups: The ethyl propanoate side chain in the target compound may enhance solubility compared to cyano or aryl substituents in and . The 3,4-diketone moiety could confer redox activity or metal-binding capacity.
Research Findings and Discussion
Structural Insights
Spectroscopic Characterization
- Key signals would include methyl protons (δ1.2–1.5 ppm for ethyl esters) and aromatic pyrimidinyl protons (δ7.0–8.5 ppm).
Biological Activity
Ethyl 3-[2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-3,4-dioxo-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]propanoate is a complex heterocyclic compound with notable biological activity. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
Compound Overview
- Name : this compound
- Molecular Formula : C₁₈H₂₁N₅O₄
- IUPAC Name : Ethyl 3-[2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-3,4-dioxo-1H,2H,3H,4H,7H-pyrazolo[3,4-b]pyridin-5-yl]propanoate
- SMILES : CCOC(CCC1=C(C)NC(NN(C2=O)c3nc(C)cc(C)n3)=C2C1=O)=O
Synthesis
The synthesis of this compound involves multi-step organic reactions that typically include the formation of the pyrazolo[3,4-b]pyridine core followed by functionalization to introduce the ethyl propanoate moiety. Various methodologies have been reported in the literature for synthesizing related compounds using microwave irradiation and other techniques to enhance yield and efficiency .
Anticancer Properties
Recent studies have highlighted the anticancer potential of related pyrazolo[3,4-b]pyridines. For instance:
- In Vitro Studies : Compounds similar to ethyl 3-[2-(4,6-dimethylpyrimidin-2-yl)-6-methyl...] exhibit cytotoxic effects against various cancer cell lines. A concentration of 6.25 μM has shown significant activity against breast carcinoma cells .
Research indicates that these compounds may exert their effects through:
- Inhibition of Key Kinases : Docking studies have demonstrated strong binding affinities to serine/threonine kinase AKT1 and Orexetine type 2 receptor (Ox2R), which are crucial in cancer cell signaling pathways .
- Molecular Dynamics : Simulations suggest that these compounds can stabilize protein-ligand interactions that disrupt cancer cell proliferation .
Other Biological Activities
The biological spectrum of this compound extends beyond anticancer properties:
- Antiparasitic Activity : Some derivatives have shown efficacy against Trypanosoma species and Plasmodium falciparum, indicating potential use in treating diseases like Chagas and malaria .
- Antioxidant and Antibacterial Effects : Related compounds have demonstrated significant antioxidant properties and activity against various bacterial strains .
Case Studies and Research Findings
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?
Methodological Answer:
- Catalyst Selection : Use trifluoroacetic acid (TFA) as a catalyst in toluene under reflux conditions to promote cyclization and reduce side reactions. Evidence shows TFA enhances reaction efficiency in analogous pyrazolo[3,4-b]pyridine syntheses .
- Purification : Recrystallize from a DMF-EtOH (1:1) mixture to remove unreacted precursors and byproducts, as demonstrated in similar heterocyclic systems .
- Reaction Monitoring : Employ thin-layer chromatography (TLC) or HPLC with UV detection to track reaction progress and confirm intermediate formation.
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
Methodological Answer:
- NMR Spectroscopy : Use and NMR to confirm substituent positions and hydrogen bonding patterns. For example, pyrimidine protons typically appear as singlets in δ 8.0–8.5 ppm, while methyl groups on pyrazole rings resonate near δ 2.5 ppm .
- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight and fragmentation patterns, especially for distinguishing regioisomers .
- IR Spectroscopy : Identify carbonyl stretches (C=O) near 1700–1750 cm and NH/OH vibrations in the 3200–3500 cm range .
Q. How can researchers screen the biological activity of this compound in preliminary assays?
Methodological Answer:
- Enzyme Inhibition Assays : Target kinases or oxidoreductases using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) due to the compound’s pyrimidine and pyrazole motifs, which are common in enzyme-binding scaffolds .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations ranging from 1–100 µM to evaluate antiproliferative effects .
Advanced Research Questions
Q. What strategies can resolve contradictions in reactivity data during functionalization of the pyrazolo[3,4-b]pyridine core?
Methodological Answer:
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map electron density distributions and predict reactive sites. For instance, the C5 position of pyrazolo[3,4-b]pyridines is often more electrophilic due to conjugation with adjacent carbonyl groups .
- Controlled Substituent Variation : Systematically modify substituents (e.g., methyl vs. fluorophenyl groups) and compare reaction outcomes under identical conditions to isolate steric/electronic effects .
Q. How can researchers design experiments to elucidate the reaction mechanism of this compound’s formation?
Methodological Answer:
- Kinetic Studies : Monitor reaction rates under varying temperatures (25–80°C) and concentrations to distinguish between nucleophilic aromatic substitution (SAr) and radical-mediated pathways .
- Isotopic Labeling : Use -labeled carbonyl precursors to trace oxygen incorporation in the final product, clarifying whether intermediates undergo keto-enol tautomerism .
Q. What advanced computational approaches are suitable for predicting this compound’s binding affinity to biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger’s Glide to model interactions with kinases (e.g., CDK2 or EGFR). Prioritize docking poses where the pyrimidine ring forms hydrogen bonds with catalytic lysine residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify key residues involved in hydrophobic packing .
Q. How can discrepancies in solubility data across studies be addressed methodologically?
Methodological Answer:
- Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 4–9) using nephelometry or UV-Vis spectroscopy. Note that ester groups may enhance solubility in polar aprotic solvents .
- Co-Solvent Systems : Explore PEG-400 or cyclodextrin-based formulations to improve bioavailability for in vivo studies .
Method Development Questions
Q. What protocols validate the purity of this compound for pharmacological studies?
Methodological Answer:
- HPLC Method : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) and UV detection at 254 nm. Purity ≥95% is acceptable for initial biological testing .
- Elemental Analysis : Confirm carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values to rule out hydrate or solvent residues .
Q. How can researchers optimize storage conditions to prevent degradation?
Methodological Answer:
- Stability Testing : Store aliquots at −20°C, 4°C, and room temperature. Monitor degradation via HPLC over 30 days. Pyrazolo[3,4-b]pyridines are prone to hydrolysis in humid conditions, necessitating desiccants .
Data Interpretation Questions
Q. What statistical methods are appropriate for analyzing dose-response data from biological assays?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
